molecular formula C11H16O2 B14698602 4-Methoxy-2-(2-methylpropyl)phenol CAS No. 31572-72-2

4-Methoxy-2-(2-methylpropyl)phenol

Cat. No.: B14698602
CAS No.: 31572-72-2
M. Wt: 180.24 g/mol
InChI Key: AFYPBOIOQRUIEK-UHFFFAOYSA-N
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Description

4-Methoxy-2-(2-methylpropyl)phenol is an organic compound with the molecular formula C11H16O2. It is a phenolic compound characterized by a methoxy group (-OCH3) and an isobutyl group (-CH2CH(CH3)2) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(2-methylpropyl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 4-methoxyphenol with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methoxyphenol is coupled with an isobutyl halide in the presence of a palladium catalyst and a base . This method offers high selectivity and yields under mild conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The process requires stringent control of reaction parameters to ensure high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(2-methylpropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-(2-methylpropyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the methoxy and isobutyl groups enhances its reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes.

Properties

CAS No.

31572-72-2

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-methoxy-2-(2-methylpropyl)phenol

InChI

InChI=1S/C11H16O2/c1-8(2)6-9-7-10(13-3)4-5-11(9)12/h4-5,7-8,12H,6H2,1-3H3

InChI Key

AFYPBOIOQRUIEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CC(=C1)OC)O

Origin of Product

United States

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